molecular formula C23H18ClFN2O3S B2536825 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide CAS No. 895998-69-3

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide

Cat. No.: B2536825
CAS No.: 895998-69-3
M. Wt: 456.92
InChI Key: UWQXZNILHYPAJR-UHFFFAOYSA-N
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Description

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Mechanism of Action

Preparation Methods

The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halides under palladium catalysis . The reaction conditions for this process are generally mild and tolerant of various functional groups.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide include other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide is a complex organic molecule characterized by its unique structural features, including an indole core, a methanesulfonyl group, and a fluorinated phenyl acetamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Formula

The molecular formula of the compound is C25H23ClN2O3SC_{25}H_{23}ClN_{2}O_{3}S, with a molecular weight of 467.0 g/mol. The presence of various functional groups suggests diverse interactions with biological targets.

Physical Properties

PropertyValue
Molecular Weight467.0 g/mol
Molecular FormulaC25H23ClN2O3S
CAS Number891091-98-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The indole moiety is known for its role in modulating neurotransmitter systems, while the sulfonyl and acetamide groups enhance binding affinity and specificity.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound allow it to interfere with key signaling pathways associated with tumor growth.

Antimicrobial Properties

Preliminary investigations suggest that this compound may also possess antimicrobial activity . This activity could be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions within microbial cells.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer models. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Study 2: Antimicrobial Screening

A separate study reported in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of halogenated phenyl groups enhances the biological activity of this compound compared to others lacking such modifications.

Compound NameActivity TypeNotable Features
2-{3-[(3-bromophenyl)methanesulfonyl]-1H-indol-1-yl}AnticancerSimilar structure but less potent
N-(4-fluorophenyl)-2-{3-[4-(methanesulfonamido)indol-1-yl}AntimicrobialDifferent substituents affecting potency

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O3S/c24-17-6-3-5-16(11-17)15-31(29,30)22-13-27(21-10-2-1-9-20(21)22)14-23(28)26-19-8-4-7-18(25)12-19/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQXZNILHYPAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)F)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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